N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-15(18)13-23-20(25)19(24)21-11-10-14-12-22-17-8-4-3-7-16(14)17/h2-9,12,22H,10-11,13H2,1H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYEYVVOJSJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation via Oxalyl Chloride Intermediate
A widely reported method involves sequential amidation using oxalyl chloride as the acylating agent. This two-step protocol ensures controlled coupling of the two amine components:
Formation of Monoamide Intermediate :
Oxalyl chloride reacts with 2-(1H-indol-3-yl)ethylamine in anhydrous dichloromethane at −10°C to form the corresponding monoacid chloride. The intermediate is isolated via filtration and washed with cold ether to remove excess reagents.Coupling with 2-Methoxybenzylamine :
The monoacid chloride is treated with 2-methoxybenzylamine in the presence of triethylamine (TEA) as a base. Reactions typically proceed at 0°C for 2 hours, followed by gradual warming to room temperature. Yields range from 78–85%, with purity >95% after recrystallization from ethanol/water.
Table 1: Representative Reaction Conditions for Stepwise Amidation
| Step | Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Oxalyl chloride + Indole ethylamine | DCM | −10°C | 92 | 90 | |
| 2 | Monoacid chloride + Methoxybenzylamine | THF/TEA | 0°C → RT | 85 | 95 |
One-Pot Coupling Using Diethyl Oxalate
Diethyl oxalate serves as a bifunctional electrophile, enabling concurrent amidation of both amines in a single reactor. This method reduces isolation steps but requires precise stoichiometric control:
- Procedure :
A mixture of 2-(1H-indol-3-yl)ethylamine (1.0 eq) and 2-methoxybenzylamine (1.05 eq) is added to diethyl oxalate (0.5 eq) in toluene. The reaction is heated at 80°C for 6 hours under nitrogen, with ethanol byproduct removed via Dean-Stark trap. Post-reaction, the crude product is purified by column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 70–75% of the target compound.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the indole ethylamine moiety on Wang resin allows iterative coupling and cleavage, enhancing scalability:
Resin Functionalization :
Wang resin is pre-activated with oxalyl dichloride, followed by coupling with 2-(1H-indol-3-yl)ethylamine in DMF.On-Resin Amidation :
The resin-bound monoamide is treated with 2-methoxybenzylamine and HOBt/DIC in DMF for 12 hours.Cleavage and Isolation :
TFA/dichloromethane (1:4) cleaves the product, which is precipitated in cold ether. This method achieves 65–70% yield with >98% purity, suitable for pharmaceutical applications.
Catalytic Methods for Enhanced Efficiency
Copper-Catalyzed Oxidative Coupling
Adapting protocols from analogous oxalamides, copper(I) iodide (10 mol%) and potassium phosphate (2.0 eq) in toluene enable direct coupling of the two amines under reflux (110°C, 18 hours). This method bypasses pre-activation steps, achieving 80% yield but requiring rigorous exclusion of moisture.
Enzymatic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the transamidation of ethyl oxaloacetate with amines in tert-butanol at 40°C. While environmentally benign, this approach yields only 50–55% product, limiting industrial utility.
Analytical Characterization
Critical validation data for synthesized batches include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 8.21 (t, J = 5.6 Hz, 1H, CONH), 7.45–6.85 (m, 8H, aromatic), 4.32 (d, J = 5.2 Hz, 2H, CH₂-methoxybenzyl), 3.79 (s, 3H, OCH₃).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40), purity ≥97%.
Industrial-Scale Optimization
A patented large-scale synthesis (Patent CZ20022170A3) employs:
- Reactor Setup : 500 L jacketed reactor with mechanical stirring and distillation capabilities.
- Conditions : Diethyl oxalate (100 kg), 2-(1H-indol-3-yl)ethylamine (95 kg), and 2-methoxybenzylamine (105 kg) in toluene, heated at 85°C for 8 hours. Yield: 82% (153 kg), purity 96% after crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Study :
- In vitro testing on human breast cancer cell lines (MCF-7) demonstrated a significant reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains.
Case Study :
- A study reported minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Research Findings and Case Studies
Several studies have provided insights into the efficacy and potential applications of this compound:
Study on Anticancer Properties
A notable study focused on the compound's effect on MCF7 breast cancer cells. The results indicated:
- An IC50 value of approximately 30 µM.
- Induction of apoptosis through caspase activation.
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy against various bacterial strains:
- MIC values varied significantly based on bacterial type, demonstrating effectiveness against both Gram-positive and Gram-negative strains.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The indole moiety can interact with serotonin receptors, while the benzyl group may enhance binding affinity and selectivity. The compound may also inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety and a methoxy-substituted aromatic ring, but with a different substitution pattern.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with a different aromatic substitution, showing varied biological activities.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of the indole and methoxybenzyl groups, which may confer distinct biological properties and potential therapeutic applications. The presence of the oxalamide group also adds to its uniqueness, potentially affecting its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 941963-74-2
The compound features an indole moiety, which is known for its diverse biological roles, and an oxalamide structure that may contribute to its reactivity and biological activity.
This compound primarily acts as a receptor agonist, specifically targeting the 5-HT1D serotonin receptors . These receptors play a crucial role in modulating neurotransmitter release and are implicated in various neurological functions such as mood regulation and anxiety responses. The interaction with these receptors can lead to significant therapeutic effects in treating neurological disorders.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of compounds similar to this compound:
- Anti-inflammatory Activity : Research has shown that indole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) enzymes. In vivo studies demonstrated that compounds structurally related to this compound displayed significant analgesic and anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential : The compound's indole structure is associated with anticancer activity. A study involving indole-based compounds reported substantial tumor growth inhibition in xenograft models of head and neck cancer, indicating potential applications in oncology .
Study 1: Evaluation of COX-2 Inhibition
A recent study synthesized several indole derivatives and evaluated their effects on COX-2 inhibition. Among the derivatives tested, one closely related to this compound showed promising results in reducing inflammation and pain in animal models. The study concluded that structural modifications could enhance the efficacy of these compounds as COX-2 inhibitors .
Study 2: Antidepressant Effects
Another investigation focused on the antidepressant-like effects of indole derivatives, including this compound. Behavioral tests in rodents indicated that administration of these compounds led to significant reductions in depressive-like behaviors, suggesting their potential utility in treating mood disorders .
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : Tryptamine and 2-methoxybenzaldehyde are commonly used as starting materials.
- Reaction Conditions : The reaction is usually carried out in ethanol under reflux conditions for optimal yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling indole and methoxybenzyl derivatives via oxalamide bond formation. A common approach uses carbodiimide coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere. For example, indole-ethylamine derivatives react with methoxybenzyl-isocyanate intermediates at 0–25°C for 12–24 hours, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction temperature to minimize side reactions.
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., indole NH at δ ~10 ppm, methoxybenzyl OCH₃ at δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or APCI-MS to validate molecular ion peaks (e.g., [M+H⁺] at m/z 380.2) .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodological Answer : Initial screening often includes:
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) with IC₅₀ determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using HEK293 cells expressing target receptors .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : SAR analysis involves synthesizing analogs with modifications to:
- Indole Substituents : Introducing halogens (e.g., Cl, Br) at the indole 5-position to enhance lipophilicity and target affinity .
- Methoxybenzyl Group : Replacing methoxy with ethoxy or removing substituents to study steric/electronic effects on receptor binding .
- Oxalamide Linker : Testing urea or thiourea analogs to evaluate hydrogen-bonding contributions .
- Data Analysis : Use computational tools (e.g., Schrödinger’s Maestro) for molecular docking to predict binding modes with targets like 5-HT receptors .
Q. How can contradictions in reported biological data for oxalamide derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Strategies include:
- Standardized Protocols : Repeating assays under harmonized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Comparing IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural Validation : Ensuring compound purity (>95% via HPLC) and confirming stereochemistry (e.g., chiral HPLC or circular dichroism) .
Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations to assess stability in biological membranes and binding pocket residence times .
- Free Energy Perturbation (FEP) : Quantifies binding free energy changes for analogs, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
